Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Overview
Description
Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is a chemical compound with the molecular formula C11H15NO2 It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate can be achieved through a [2+3] cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of cycloaddition reactions, which are scalable and can be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyrrolizine structure.
Licofelone: Another NSAID that shares structural similarities with pyrrolizine derivatives.
Uniqueness
Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is unique due to its specific isopropyl ester functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other pyrrolizine derivatives.
Properties
IUPAC Name |
propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-5-7-12-6-3-4-10(9)12/h3-4,6,8-9H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKXABCPABDVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCN2C1=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510099 | |
Record name | Propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66635-71-0 | |
Record name | 1-Methylethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66635-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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